molecular formula C9H14N2O B12826876 4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole

4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole

Cat. No.: B12826876
M. Wt: 166.22 g/mol
InChI Key: QCLCXELMWYSOES-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole is an organic compound that features a tetrahydropyran ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole typically involves the reaction of tetrahydropyran derivatives with imidazole under specific conditions. One common method involves the use of tetrahydropyran-4-methanol as a starting material, which is then reacted with imidazole in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-(oxan-4-ylmethyl)-1H-imidazole

InChI

InChI=1S/C9H14N2O/c1-3-12-4-2-8(1)5-9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11)

InChI Key

QCLCXELMWYSOES-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2=CN=CN2

Origin of Product

United States

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